N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the mu-opioid receptor, which is a key target for the treatment of pain, addiction, and other neurological disorders. In
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide acts as a competitive antagonist of the mu-opioid receptor, which means it can bind to the receptor and block the activity of endogenous opioids such as morphine, enkephalins, and endorphins. This results in a reduction in the analgesic and rewarding effects of these opioids. N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has been shown to be highly selective for the mu-opioid receptor and does not affect other opioid receptors such as delta and kappa receptors.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the analgesic effects of morphine, indicating its potential use in the treatment of opioid addiction. N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has also been shown to reduce the rewarding effects of opioids, which may have implications for the treatment of drug abuse. Additionally, N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide is its high selectivity for the mu-opioid receptor, which makes it an ideal tool for studying the specific effects of this receptor. N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide is also relatively easy to synthesize and has been optimized to improve yields and purity. However, one limitation of N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists. Another area of interest is the investigation of the anti-inflammatory effects of N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide and its potential use in the treatment of inflammatory disorders. Additionally, there is potential for the use of N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide as a tool for studying the role of the mu-opioid receptor in various physiological and pathological conditions. Overall, N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has been extensively used in scientific research to study the mu-opioid receptor and its role in pain and addiction. N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide is a highly selective antagonist of the mu-opioid receptor, which means it can selectively block the activity of this receptor without affecting other opioid receptors. This makes it an ideal tool for studying the specific effects of mu-opioid receptor activation in various physiological and pathological conditions. N-(4-chloro-2-fluorophenyl)-5-isopropyl-3-thiophenecarboxamide has been used in preclinical studies to investigate the role of the mu-opioid receptor in pain, addiction, and other neurological disorders.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-propan-2-ylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c1-8(2)13-5-9(7-19-13)14(18)17-12-4-3-10(15)6-11(12)16/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJYEIQHMUOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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